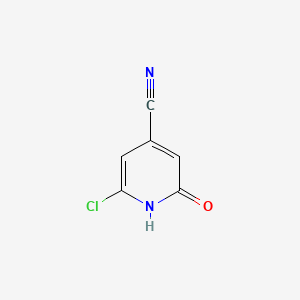![molecular formula C18H23N5O3S B2990732 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921789-46-0](/img/structure/B2990732.png)
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazole ring, a thioether group, and a morpholino group .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like S-alkylation . The synthesis of 1,2,4-triazole-containing scaffolds, which are present in this compound, has been extensively studied .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the imidazo[2,1-c][1,2,4]triazole ring might undergo reactions typical for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar morpholino group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Bioactivity and Medicinal Potential
1,2,4-triazoles, including those with the sulphanyl functional group directly attached to the heterocyclic core, have been investigated for various biological activities:
- Anticancer Properties : Some 1,2,4-triazole derivatives exhibit anticancer effects .
- Enzyme Inhibition : Certain 1,2,4-triazoles demonstrate enzyme inhibition capacity .
- Antioxidant Activity : The sulphanyl-substituted 1,2,4-triazoles possess antioxidant properties .
- Antimicrobial Effects : These compounds exhibit antimicrobial activity .
- Anti-inflammatory Potential : 1,2,4-triazoles may have anti-inflammatory properties .
- Antituberculous Activity : Some derivatives show promise against tuberculosis .
Synthesis Methods
Several methods are commonly used to synthesize 3-sulphanyl-1,2,4-triazoles:
- Reaction of isothiocyanates with hydrazides .
- Reaction of 1,3,4-oxadiazoles with hydrazine .
- Thermal cyclization of acylated thiosemicarbazides .
- Reaction between carboxylic acids and hydrazinecarbothiohydrazides .
Recent Advances
Recent research has focused on efficient strategies for constructing 1,2,4-triazol-3-ones, such as copper-promoted [3 + 2] annulation reactions of amidine hydrochlorides and isocyanates . Additionally, regioselective N1-substituted 3-amino-1,2,4-triazoles have been synthesized, leading to diverse products . Copper-catalyzed cross-couplings have shown promise in the synthesis of 1,2,3-/1,2,4-triazoles .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The 1,2,4-triazole nucleus of the compound acts as an important pharmacophore, interacting at the active site of the receptor as a hydrogen bond acceptor and donor .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
The 1,2,4-triazole nucleus of the compound is stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of estrogen production. This can lead to the suppression of the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity of similar 1,2,4-triazole derivatives against various human cancer cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can increase the explosive sensitivity of some triazole compounds . Additionally, the compound’s solubility can be affected by its polar nature and the pH of the environment . .
Propiedades
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIQBFDMVDWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)
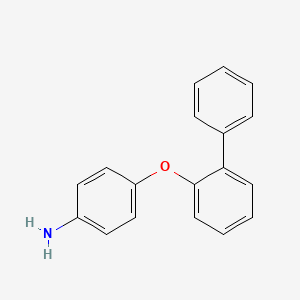
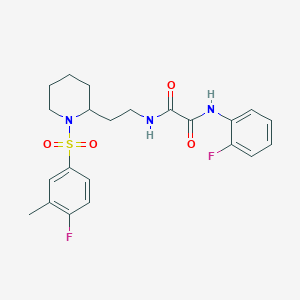
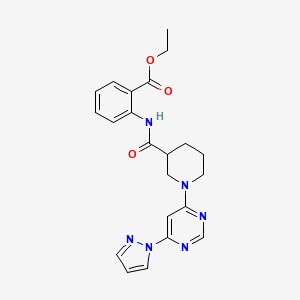

![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
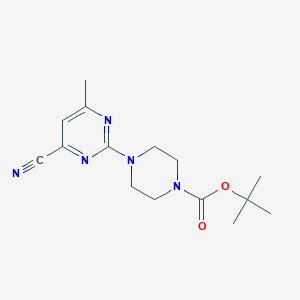
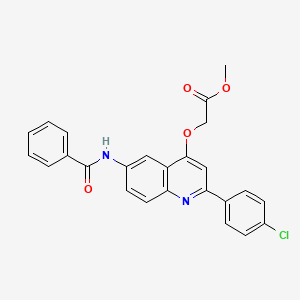
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)
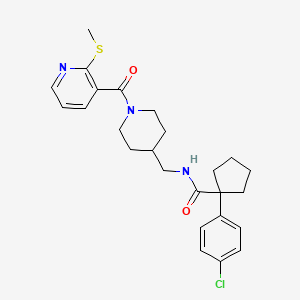

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)
